
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the sulfanyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthesis and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions to form the oxadiazole ring. The resulting intermediate can then be reacted with a suitable pyrrolidinone precursor to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. The sulfanyl group and oxadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyrrolidinone.
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Contains a chromenone ring instead of pyrrolidinone.
Uniqueness
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is unique due to the combination of the oxadiazole ring and the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C6H7N3O2S |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
5-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2S/c10-4-2-1-3(7-4)5-8-9-6(12)11-5/h3H,1-2H2,(H,7,10)(H,9,12) |
Clé InChI |
ZJZNHBMNRVZWGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


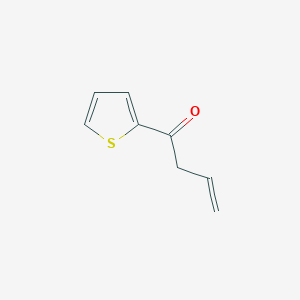

![N-[1-[(3-cyclohexen-1-ylmethyl)(tetrahydro-2-furanylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B13361878.png)
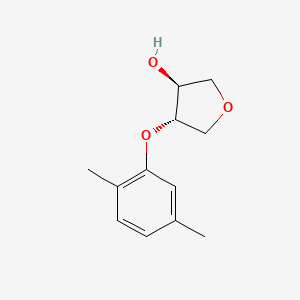
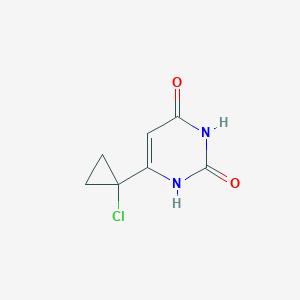
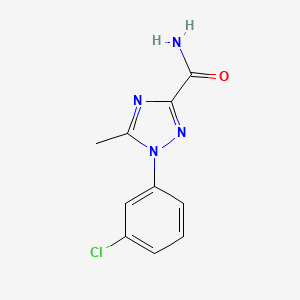
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361908.png)
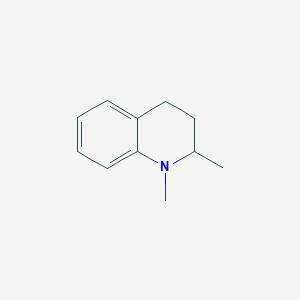
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361916.png)

![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)
![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)

